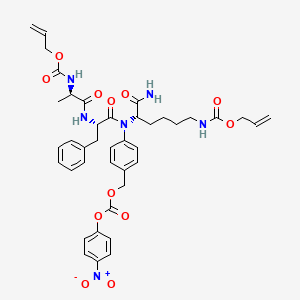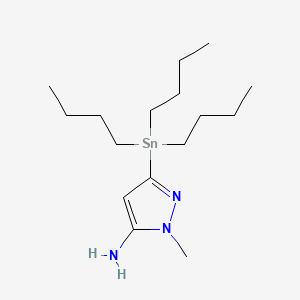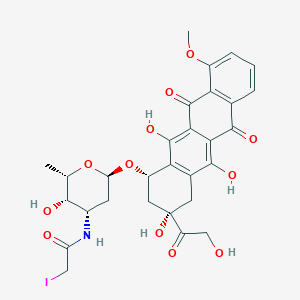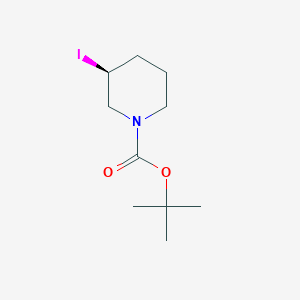
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its full chemical name is N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-alanyl-L-phenylalanyl-L-lysyl-(9H-fluoren-9-ylmethoxy)carbonyl]-4-aminobenzoyl]-4-nitrophenylamine .
- The compound’s CAS number is 253863-25-1 .
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: is a synthetic peptide derivative used in various scientific and industrial applications.
Preparation Methods
a. Synthetic Routes:
- The synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP involves sequential coupling of amino acids using solid-phase peptide synthesis (SPPS).
- Protecting groups (such as Aloc for lysine) are used to prevent unwanted side reactions during peptide assembly.
- The fluorenylmethoxycarbonyl (Fmoc) strategy is commonly employed for SPPS.
- The final step involves deprotection and purification to obtain the desired compound.
- SPPS typically uses coupling reagents like HBTU or HATU and base (e.g., DIEA) for activation.
- Cleavage from the resin and deprotection of side chains are achieved using TFA (trifluoroacetic acid).
- Purification methods include HPLC or preparative chromatography.
- Industrial-scale production may involve automated peptide synthesizers and optimized protocols.
- Quality control ensures purity and consistency.
Chemical Reactions Analysis
- Common reagents include TFA, DCM, DMSO, and DMF.
- Major products depend on the specific reaction and conditions.
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a model compound for peptide synthesis studies.
Biology: Investigated for its interactions with enzymes, receptors, and cellular processes.
Medicine: Potential applications in drug delivery or as targeting moieties.
Industry: May be used in diagnostics or as a research tool.
Mechanism of Action
- It may inhibit enzymes, modulate signaling pathways, or interact with receptors.
- Further research is needed to elucidate its precise mode of action.
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: ’s mechanism depends on its specific target.
Comparison with Similar Compounds
Unique Features: Highlight its Aloc-protected lysine and PAB-PNP components.
Similar Compounds: Other peptide derivatives, such as Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH (CAS253863-26-2).
Properties
Molecular Formula |
C40H46N6O12 |
|---|---|
Molecular Weight |
802.8 g/mol |
IUPAC Name |
[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C40H46N6O12/c1-4-23-55-38(50)42-22-10-9-13-34(35(41)47)45(30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54)37(49)33(25-28-11-7-6-8-12-28)44-36(48)27(3)43-39(51)56-24-5-2/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H2,41,47)(H,42,50)(H,43,51)(H,44,48)/t27-,33+,34+/m1/s1 |
InChI Key |
AZOIYVUEQXFWAV-KUSJRIKGSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)

![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)
![Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11829955.png)

![methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11829965.png)


![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)
![(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)
![2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)

![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)
